NBD-COCl

Beschreibung

The exact mass of the compound NBD-COCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NBD-COCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NBD-COCl including the price, delivery time, and more detailed information at info@benchchem.com.

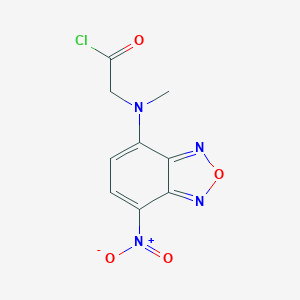

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGIXBLRWZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140164-85-8 | |

| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of NBD-Cl in the Fluorescent Labeling of Primary Amines

This guide provides a comprehensive exploration of the chemical principles and practical applications of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a premier derivatizing agent for primary amines. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action, provides detailed experimental protocols, and offers expert insights to ensure robust and reproducible results in the fluorescent analysis of amine-containing molecules. While the query referenced NBD-COCl, the widely established and utilized reagent for this application is NBD-Cl, which will be the focus of this guide.

The Foundation: Understanding NBD-Cl and its Reactivity

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole, commonly known as NBD-Cl, is a non-fluorescent molecule that becomes intensely fluorescent upon reaction with primary and secondary amines.[1][2] This "fluorogenic" property makes it an invaluable tool in biochemical and analytical chemistry for the sensitive detection and quantification of amino acids, peptides, proteins, and other biogenic amines.[2][3] The resulting NBD-amine adducts are stable, highly fluorescent, and exhibit excitation and emission wavelengths suitable for standard fluorescence detection systems.[4]

The core of NBD-Cl's utility lies in its chemical structure. The benzoxadiazole ring is highly electron-deficient due to the presence of the nitro group, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of its function as a derivatizing agent.

The Core Mechanism: A Nucleophilic Aromatic Substitution Reaction

The reaction between NBD-Cl and a primary amine is a classic example of a nucleophilic aromatic substitution.[5] The reaction proceeds through a well-defined, multi-step process that is crucial for a researcher to understand to optimize derivatization protocols.

Step 1: Nucleophilic Attack

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This nucleophile attacks the electron-deficient carbon atom of the NBD-Cl aromatic ring to which the chlorine atom is attached.[5] For this to occur efficiently, the amino group must be deprotonated, which is why the reaction is typically carried out in a basic medium (pH 8-10).[5] The basic conditions ensure a higher concentration of the more nucleophilic free amine.

Step 2: Formation of a Meisenheimer Complex (Intermediate)

Upon nucleophilic attack, a transient, negatively charged intermediate known as a Meisenheimer complex is formed. In this complex, both the amine and the chlorine atom are temporarily bonded to the same carbon atom. This intermediate is stabilized by the electron-withdrawing nitro group on the aromatic ring.

Step 3: Elimination of the Leaving Group

The reaction concludes with the elimination of the chloride ion, a good leaving group. The aromaticity of the benzoxadiazole ring is restored, resulting in the formation of a stable, covalent bond between the nitrogen of the amine and the carbon of the NBD moiety.[5] The final product is a highly fluorescent NBD-amine derivative.

Figure 1: Reaction mechanism of NBD-Cl with a primary amine.

Critical Parameters for Successful Derivatization: A Field-Proven Perspective

The efficiency and reproducibility of the derivatization reaction are contingent on several key experimental factors. A thorough understanding and optimization of these parameters are paramount for generating reliable data.

| Parameter | Recommended Range/Condition | Rationale and Expert Insights |

| pH | 8.0 - 10.0 | A basic pH is essential to deprotonate the primary amine, thereby increasing its nucleophilicity.[5] However, excessively high pH can lead to the hydrolysis of NBD-Cl to the fluorescent NBD-OH, increasing background signal.[5][6] A borate buffer is commonly employed to maintain a stable pH in this range. |

| Temperature | 60 - 80 °C | Increased temperature accelerates the reaction rate. The optimal temperature should be determined empirically for each analyte, balancing reaction speed with the potential for sample degradation. |

| Reaction Time | 1 - 30 minutes | The required reaction time is dependent on the reactivity of the specific amine, temperature, and pH. It is crucial to standardize the incubation time to ensure consistent derivatization across samples and standards. |

| Solvent | Methanol or Acetonitrile | NBD-Cl is typically dissolved in an organic solvent like methanol or acetonitrile before being added to the aqueous sample mixture.[5] The final reaction is usually in a mixed aqueous-organic medium. |

| Molar Ratio | Excess NBD-Cl | A molar excess of NBD-Cl relative to the amine is used to drive the reaction to completion. However, a very large excess can lead to a high background from unreacted or hydrolyzed reagent. |

Step-by-Step Experimental Protocol: Pre-Column Derivatization of Amino Acids for HPLC Analysis

This protocol provides a robust, self-validating workflow for the pre-column derivatization of amino acids with NBD-Cl, a common application in many research settings.[5]

Materials:

-

NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole)

-

Amino acid standards or samples

-

Borate buffer (0.1 M, pH 9.0)

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (1.0 M)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Preparation of Reagents:

-

5 mM NBD-Cl Solution: Dissolve an appropriate amount of NBD-Cl in methanol or acetonitrile. Prepare this solution fresh to minimize hydrolysis.

-

0.1 M Borate Buffer (pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 with a concentrated sodium hydroxide solution.[5]

-

-

Derivatization Reaction:

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

-

Add 200 µL of the 0.1 M borate buffer (pH 9.0) and briefly vortex.

-

Add 200 µL of the 5 mM NBD-Cl solution to the tube and vortex thoroughly.

-

-

Incubation:

-

Incubate the mixture in a heating block or water bath at 70 °C for 15 minutes. Protect the tubes from light during incubation.

-

-

Reaction Termination and Stabilization:

-

After incubation, cool the tube to room temperature.

-

Add 500 µL of 1.0 M hydrochloric acid to stop the reaction and stabilize the NBD-amine adduct. This acidification step is crucial for reducing the background fluorescence from the hydrolysis of NBD-Cl.[6]

-

-

Analysis:

-

The derivatized sample is now ready for injection into an HPLC system equipped with a fluorescence detector.

-

Figure 2: Experimental workflow for amino acid derivatization.

Spectroscopic Properties of NBD-Amine Adducts

Upon successful derivatization, the non-fluorescent NBD-Cl is converted into a fluorescent NBD-amine adduct. The fluorescence arises from intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro group.[7] The spectroscopic properties of these adducts are a key aspect of their utility.

| Adduct Type | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent |

| NBD-Primary Amine | ~465 nm | ~535 nm | Methanol[1] |

| NBD-Secondary Amine | ~485 nm | ~540 nm | Methanol[1] |

It is important to note that the fluorescence of NBD-amine adducts is sensitive to the polarity of the solvent, with a decrease in fluorescence intensity often observed in aqueous solutions.[8]

Troubleshooting and Advanced Considerations

-

High Background Signal: This is often due to the hydrolysis of NBD-Cl to NBD-OH, especially at high pH.[5][6] Ensure the NBD-Cl solution is fresh and that the reaction is properly terminated by acidification.

-

Low Derivative Yield: Verify the pH of the buffer, as an insufficiently basic environment will result in poor deprotonation of the amine. Consider increasing the reaction time or temperature, or optimizing the molar ratio of NBD-Cl to the analyte.[5]

-

Reaction with Other Nucleophiles: NBD-Cl can also react with other nucleophiles, such as thiols.[3] This should be considered when analyzing complex biological samples.

-

Unexpected Reactions: It has been reported that NBD-Cl can undergo unexpected reactions with tertiary amines, leading to the elimination of an alkyl group.[9] This is an important consideration when working with samples containing various amine species.

Conclusion

NBD-Cl is a powerful and versatile fluorogenic reagent for the derivatization of primary amines. A thorough understanding of its reaction mechanism, a nucleophilic aromatic substitution, is fundamental to developing and troubleshooting analytical methods. By carefully controlling key parameters such as pH, temperature, and reaction time, researchers can achieve sensitive and reproducible quantification of a wide range of amine-containing molecules, from amino acids to complex biopharmaceuticals. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively leverage this important analytical tool.

References

- Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. TRAC Trends in Analytical Chemistry.

- BenchChem. (2025).

- Biotium. NBD Chloride. Biotium, Inc.

- Abcam. NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0). Abcam.

- Dakenchem. The Role of NBD-Cl in Biochemical Assays: A Manufacturer's Insight. Dakenchem.

- Dyatlov, V. A., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry.

- Clark, J. (2023).

- Royal Society of Chemistry. (2022). Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection.

- Al-Ghamdi, A. F., et al. (2022). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

- Li, D., et al. (2020).

- Interchim. FluoProbes® - NBD-Cl. Interchim.

- Aydoğmuş, Z., et al. (2018). Proposed reaction pathway between drug containing secondary amine and NBD-Cl.

- Aoyama, C., et al. (2006). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent.

- LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines.

- Jeon, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.

- Jeon, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.

- Chemistry Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines.

- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides.

- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.

- Clark, J. (2023).

- Clark, J. (2023). the reaction of acyl chlorides with ammonia and primary amines. Chemguide.

- Borkent, J. H., et al. (1975). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide.

Sources

- 1. biotium.com [biotium.com]

- 2. nbinno.com [nbinno.com]

- 3. NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

NBD-COCl fluorescence excitation and emission spectra

An In-depth Technical Guide to the Spectroscopic and Reactive Properties of NBD-COCl

Introduction: The Utility of a Pro-Fluorophore

4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, commonly abbreviated as NBD-COCl, belongs to the esteemed nitrobenzoxadiazole (NBD) family of fluorescent probes. In its native state, NBD-COCl is effectively non-fluorescent. This characteristic is pivotal to its function as a "pro-fluorophore" or fluorogenic reagent. Its utility is unlocked upon covalent reaction with primary and secondary amines, a transformation that yields a stable, highly fluorescent NBD-amine adduct.[1][2] This "turn-on" fluorescence mechanism makes NBD-COCl an invaluable tool for researchers in biochemistry, cell biology, and drug development, enabling the specific and sensitive detection of amine-containing biomolecules. Its small size is particularly advantageous, minimizing potential steric hindrance or perturbation of the labeled molecule's biological function.[3][4]

This guide provides a comprehensive exploration of the core principles governing the use of NBD-COCl, from its fundamental spectroscopic properties and reaction mechanisms to a field-tested protocol for protein labeling and a survey of its key applications.

Part 1: The Spectroscopic Signature of NBD Adducts

The fluorescence of NBD is not static; it is exquisitely sensitive to the polarity of its immediate microenvironment, a phenomenon known as solvatochromism.[5][6] Upon excitation, the NBD fluorophore undergoes a significant increase in its dipole moment, making its excited state more susceptible to stabilization by polar solvent molecules.[6] Consequently, in more polar environments, the emission energy is lower, resulting in a shift to longer wavelengths (a red shift). Conversely, in nonpolar, hydrophobic environments such as the interior of a protein or a lipid bilayer, the fluorescence emission shifts to shorter wavelengths (a blue shift) and its intensity often increases dramatically.[5][7][8] This environmental sensitivity is a powerful feature, allowing NBD adducts to report on the local environment of the labeled site.

Excitation and Emission Maxima

The precise excitation (λex) and emission (λem) wavelengths of NBD-amine adducts are dependent on the nature of the amine (primary vs. secondary) and the solvent system. The data below provides a reference for common experimental conditions.

| Labeled Species/Solvent | Excitation Max (λex) | Emission Max (λem) | Reference |

| Product with Primary Amine (in Methanol) | 465 nm | 535 nm | [1] |

| Product with Secondary Amine (in Methanol) | 485 nm | 540 nm | [1] |

| Product with Glycine (in Ethanol) | ~420 nm | ~540 nm | [2] |

| NBD-DDA (in DMSO) | 468 nm | 537 nm | [9] |

| NBD-DDA (in PBS) | 468 nm | 542 nm | [9] |

Key Photophysical Parameters

Beyond the spectral maxima, two other parameters are critical for quantitative fluorescence applications:

-

Molar Extinction Coefficient (ε): This value relates absorbance to concentration (Beer-Lambert Law) and is crucial for determining the degree of labeling. For NBD adducts, the molar extinction coefficient is approximately 20,000 M⁻¹cm⁻¹ at its absorbance maximum (~460-470 nm).[6]

-

Fluorescence Quantum Yield (Φ): This parameter measures the efficiency of the fluorescence process (photons emitted vs. photons absorbed). The quantum yield of NBD is characteristically low in aqueous solutions but increases significantly in hydrophobic media, contributing to its bright signal when bound to biomolecules.[5][7] For example, an NBD-labeled oligonucleotide was reported to have a quantum yield of 0.1.[10]

Another notable characteristic is the Red-Edge Excitation Shift (REES) . When the NBD fluorophore is located in a motionally restricted environment, such as a protein's binding pocket, shifting the excitation wavelength to the "red edge" (longer wavelength side) of the absorption band can cause a corresponding shift in the emission maximum to a longer wavelength.[5][6] Observing REES is a strong indicator that the probe is in a constrained environment.

Part 2: The Labeling Reaction - A Nucleophilic Addition-Elimination Mechanism

The reactivity of NBD-COCl is driven by its acyl chloride (-COCl) functional group. The carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[11] This makes it a prime target for nucleophilic attack by the lone pair of electrons on a primary or secondary amine. The reaction proceeds via a well-established two-stage nucleophilic addition-elimination mechanism.[11][12]

-

Nucleophilic Addition: The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom and forming a negatively charged tetrahedral intermediate.[11][13]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted fashion, the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻) as the leaving group.[11][12]

-

Deprotonation: The resulting product has a positively charged nitrogen atom. A base, typically another molecule of the amine reactant in excess, removes a proton from the nitrogen, neutralizing the charge and yielding the final, stable N-substituted amide product.[11][12]

Part 3: Field-Proven Protocol for Protein Labeling

This protocol provides a robust, self-validating workflow for the covalent labeling of proteins with amine-reactive NBD reagents. The principles are directly applicable to NBD-COCl, though careful handling is required due to the higher reactivity and moisture sensitivity of acyl chlorides compared to the more common NHS-esters.

Pre-Reaction Setup: The Foundation of Success

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 2-5 mg/mL.[14] Reactions are concentration-dependent; concentrations below 2 mg/mL can significantly reduce labeling efficiency.[15]

-

The protein must be in an amine-free buffer . Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NBD reagent, drastically reducing yield.[14] Suitable buffers include 0.1 M sodium bicarbonate, sodium borate, or HEPES, adjusted to pH 8.0-8.5.[15][16]

-

If necessary, perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis.

-

-

NBD-COCl Stock Solution Preparation:

-

Allow the vial of NBD-COCl to equilibrate to room temperature before opening to prevent moisture condensation.

-

Crucially, prepare a stock solution (e.g., 10 mg/mL or ~50 mM) immediately before use in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [14] Acyl chlorides are highly susceptible to hydrolysis, and any moisture will inactivate the reagent.

-

The Labeling Reaction

-

Initiate the Reaction: While gently stirring the protein solution, add the calculated volume of the freshly prepared NBD-COCl stock solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[14] The optimal ratio must be determined empirically for each specific protein.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature. The entire process should be protected from light to prevent photobleaching of the newly formed fluorophore.[14]

Purification: Isolating the Conjugate

-

Quench the Reaction (Optional): To ensure all reactive dye is consumed, the reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50-100 mM.[14][15] Incubate for an additional hour.

-

Separate Free Dye: The most critical step is to remove all non-covalently bound NBD reagent. The preferred method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25 or equivalent). The larger protein-dye conjugate will elute first, while the smaller, unreacted dye molecules are retained and elute later.[14] Dialysis against a suitable storage buffer (e.g., PBS) is also a viable method.

Characterization: Determining the Degree of Labeling (DOL)

The DOL, the average number of dye molecules per protein molecule, is determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the NBD adduct (Aₘₐₓ, ~470 nm).

-

Calculate the protein concentration, correcting for the NBD's absorbance at 280 nm.

-

Calculate the dye concentration using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of the NBD adduct.

-

The DOL is the molar ratio of the dye to the protein.

Part 4: Applications in Research & Development

The unique properties of NBD-labeled molecules support a wide array of applications:

-

Chromatographic Analysis: NBD-COCl is extensively used as a pre-column derivatization reagent for the sensitive fluorescent detection of amino acids, peptides, and low molecular weight amines by HPLC.[1][2]

-

Protein Conformation and Binding: The environmental sensitivity of NBD allows it to be used as a probe to monitor changes in protein conformation, ligand binding, or insertion into membranes, which often alter the polarity of the probe's local environment.[8]

-

Fluorescence Microscopy: NBD-labeled proteins, lipids, or drugs are widely used in live-cell imaging to visualize their localization, trafficking, and dynamics within cellular compartments.[7][9] Its compatibility with standard green filter sets (like FITC/GFP) makes it readily accessible.[9]

-

Selective N-Terminal Labeling: Under controlled, neutral pH conditions, NBD-Cl (a related compound) can selectively react with the α-amino group at a protein's N-terminus, providing a method to distinguish between acetylated and unacetylated proteins.[17]

Part 5: Storage and Handling

Proper storage is essential to maintain the reactivity of NBD-COCl.

-

Solid Form: The lyophilized powder should be stored at -20°C, protected from light and moisture.[1] It is stable for years under these conditions.[2]

-

Stock Solutions: Solutions in anhydrous DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[18][19] For best results and to avoid hydrolysis, it is highly recommended to prepare the stock solution fresh immediately before each labeling reaction.[18]

References

- MedchemExpress.com. NBD-Cl (NBD chloride) | Nonfluorescent Reagent.

- Biotium. NBD Chloride.

- Chemodex. NBD-Cl - CAS-Number 10199-89-0.

- MedchemExpress.com.

- BenchChem. An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester.

- ResearchGate.

- PubMed. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan.

- Labscoop. NBD-Pro-COCl...[HPLC Labeling Reagent for e.e.

- Chemguide.

- ResearchGate. Application of NBD-Labeled Lipids in Membrane and Cell Biology.

- ResearchGate. Normalized fluorescence excitation (Exc.) and emission (Em.) spectra of NBD-PS.

- MDPI. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors.

- PubMed Central. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors.

- Chemguide.

- ResearchGate. Reaction of NBD-Cl with primary amines.

- Supporting Information. The NBD tertiary amine is a fluorescent quencher and/or a - weak green-light fluorophore in H2S-specific probes.

- Glen Research.

- ResearchGate. The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group....

- YouTube. Organic Mechanism - Acid Chloride to Tertiary Amide 008.

- PMC - NIH. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy.

- PMC - NIH. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria.

- Thermo Fisher Scientific - US. Amine-Reactive Probe Labeling Protocol.

- ResearchGate. 2 NBD-labeling of Bcl-xL as a tool to monitor reversibility of....

- YouTube. Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison).

Sources

- 1. biotium.com [biotium.com]

- 2. NBD-Cl - CAS-Number 10199-89-0 - Order from Chemodex [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Foreword: Navigating the Reactive Landscape of NBD-COCl

An In-depth Technical Guide to the Solubility of NBD-COCl in Organic Solvents

Welcome, fellow researchers and drug development professionals. This guide is designed to provide a deep, practical understanding of a critical, yet often overlooked, aspect of working with the fluorescent labeling agent NBD-COCl (4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole): its solubility. Unlike its more common cousin, NBD-Cl, NBD-COCl possesses a highly reactive acyl chloride functional group. This feature, while essential for its derivatization chemistry, places stringent demands on solvent selection. Simply achieving dissolution is not enough; we must ensure the chemical integrity of the molecule is preserved. This guide moves beyond simple solubility charts to explain the underlying chemical principles, enabling you to make informed, causality-driven decisions in your experimental design.

The Molecular Dichotomy of NBD-COCl: Understanding its Structure

To predict and understand the solubility of NBD-COCl, we must first appreciate its dual chemical nature. The molecule is comprised of two key components:

-

The NBD Core (7-nitro-2,1,3-benzoxadiazole): This is the fluorogenic part of the molecule. It is an aromatic, heterocyclic system containing a nitro group and an oxadiazole ring. These features make the core relatively polar and electron-deficient, predisposing it to dissolution in polar organic solvents. The solubility characteristics of the related compound, NBD-Cl, which is soluble in solvents like DMSO, methanol, and chloroform, give us valuable clues about the behavior of this core structure.[1][2]

-

The Acyl Chloride (-COCl) Group: This is the reactive handle for covalently labeling nucleophiles like amines and alcohols. Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] Their chemistry is dominated by a high susceptibility to nucleophilic attack. This reactivity is the single most important factor governing solvent choice, as many common solvents can react with and destroy the molecule.[4][5]

This inherent dichotomy—a polar core favoring polar solvents and a reactive group that is destroyed by many of them—forms the central challenge of working with NBD-COCl.

A Framework for Solvent Selection: Compatibility and Reactivity

Based on the principles of physical organic chemistry, we can classify solvents into three categories for their use with NBD-COCl. The key differentiator is the presence or absence of reactive protons (i.e., protic vs. aprotic solvents).

Table 1: Solvent Compatibility Guide for NBD-COCl

| Solvent Class | Examples | Compatibility | Rationale |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO, THF | Recommended | These solvents possess sufficient polarity to dissolve the NBD core but lack the acidic protons that would react with the acyl chloride group. They are ideal for preparing stable stock solutions.[6] |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | Recommended | While less polar, these solvents are excellent for dissolving many organic molecules and are completely unreactive towards the acyl chloride. Chloroform is a known good solvent for the NBD core.[6] |

| Protic (Alcohols) | Methanol (MeOH), Ethanol (EtOH) | Use with Caution | These solvents will readily dissolve the NBD core. However, the alcohol's hydroxyl group will attack the acyl chloride, converting NBD-COCl into its corresponding methyl or ethyl ester.[3] This process, called solvolysis, destroys the starting material. This may be used intentionally for in situ ester formation but is unsuitable for storage. |

| Protic (Aqueous) | Water, Buffers, Wet/Hygroscopic Solvents | Not Recommended | Water violently hydrolyzes acyl chlorides to their corresponding carboxylic acids.[4] The presence of even trace amounts of moisture will degrade NBD-COCl, rendering it inactive for its intended labeling reactions. |

Experimental Protocols: A Self-Validating System

In research, empirical validation is paramount. The following protocols are designed not only to guide your experiments but also to serve as a self-validating system to confirm solvent suitability and reagent integrity.

Protocol 1: Preparation of a Stable NBD-COCl Stock Solution

This protocol details the steps for preparing a stock solution in a recommended aprotic solvent, ensuring maximum stability.

Objective: To prepare a stable, quantifiable stock solution of NBD-COCl.

Materials:

-

NBD-COCl (CAS: 140164-85-8)[7]

-

Anhydrous, HPLC-grade aprotic solvent (e.g., Acetonitrile or Dichloromethane)

-

Glass vial with a PTFE-lined septum cap

-

Inert gas (Argon or Nitrogen)

-

Microsyringes

Procedure:

-

Preparation: Gently flush the vial with inert gas for 1-2 minutes to displace air and moisture. Seal immediately with the septum cap.

-

Weighing: Weigh the sealed, empty vial. Carefully add the desired amount of NBD-COCl powder into the vial in a low-humidity environment (e.g., a glove box or under a stream of inert gas) and re-weigh to determine the exact mass.

-

Dissolution: Using a clean, dry syringe, pierce the septum and add the required volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM).

-

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear.

-

Storage: Store the vial at -20°C, protected from light. The inert atmosphere and anhydrous solvent are critical for preventing degradation.

Diagram 1: Workflow for Preparing a Stable NBD-COCl Stock Solution

Caption: A step-by-step workflow for the preparation of NBD-COCl stock solutions.

Protocol 2: A Method for Verifying Solubility and Stability

This protocol allows you to empirically determine the approximate solubility and short-term stability of NBD-COCl in a solvent of your choice.

Objective: To assess the suitability of a novel organic solvent for NBD-COCl.

Procedure:

-

Prepare Saturated Solution: Add an excess of NBD-COCl powder to a small volume (e.g., 1 mL) of the test solvent in a sealed vial.

-

Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C) for 1 hour to ensure equilibrium is reached.

-

Isolate Supernatant: Centrifuge the vial to pellet the undissolved solid. Carefully remove a known volume of the clear supernatant.

-

Initial Quantification (T=0): Dilute the supernatant with a suitable aprotic solvent (like Acetonitrile) to a concentration appropriate for UV-Vis spectrophotometry. Immediately record the full absorbance spectrum to identify the λmax and the initial absorbance value. This value corresponds to the reagent's solubility.

-

Stability Test: Reseal the original saturated solution vial and store it under the desired conditions (e.g., room temperature, protected from light).

-

Time-Point Quantification (T=X): After a set time (e.g., 2, 8, 24 hours), repeat steps 3 and 4.

-

Analysis: A significant decrease in the absorbance at λmax over time indicates degradation of NBD-COCl and thus, unsuitability of the solvent for storage.

Mechanistic Insights: Why Solvents React

Understanding the reaction mechanism between NBD-COCl and incompatible solvents is key to avoiding experimental failure.

-

Reaction with Alcohols (Solvolysis): The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the displacement of the chloride ion and the formation of a new ester, with HCl as a byproduct.

-

Reaction with Water (Hydrolysis): Water is a more aggressive nucleophile than alcohol. It reacts rapidly, often violently, with acyl chlorides to form the corresponding carboxylic acid and HCl. This reaction is typically irreversible and complete.

Diagram 2: Decision Logic for Solvent Selection

Caption: A decision-making flowchart for selecting an appropriate solvent for NBD-COCl.

Conclusion and Best Practices

The utility of NBD-COCl as a fluorescent labeling agent is directly tied to the integrity of its acyl chloride group. The selection of a solvent is therefore not a matter of convenience, but a critical experimental parameter.

Key Takeaways:

-

Always Prioritize Aprotic Solvents: For preparing and storing NBD-COCl, anhydrous aprotic solvents like acetonitrile, dichloromethane, and THF are the only reliable choices.

-

Moisture is the Enemy: Rigorously exclude water from your reactions and storage solutions. Use anhydrous grade solvents and consider handling under an inert atmosphere.

-

Understand Your Reaction: If using a protic solvent like an alcohol, recognize that you are performing a solvolysis reaction that will consume the NBD-COCl to form an ester. This is not a stable solution.

-

When in Doubt, Verify: Use the provided stability testing protocol (Protocol 2) to validate any new solvent or experimental condition.

By adhering to these principles, you will ensure the chemical fidelity of your NBD-COCl reagent, leading to more reliable, reproducible, and successful outcomes in your research.

References

-

ChemBK. (n.d.). NBD-Cl. Retrieved from [Link]

-

PubChem. (n.d.). NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

-

Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

Sources

- 1. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling) | C9H7ClN4O4 | CID 23146122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and HPLC Purity Assessment of NBD-Cl (4-Chloro-7-nitrobenzofurazan)

A Note on Nomenclature: This guide focuses on 4-Chloro-7-nitrobenzofurazan, commonly abbreviated as NBD-Cl. This compound is the most widely utilized NBD-based fluorogenic and chromogenic derivatizing agent for the HPLC analysis of primary and secondary amines. While the term "NBD-COCl" exists, referring to a different molecule (4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole)[1], its application is far less common. Given the context of HPLC derivatization for amines, this guide addresses the synthesis and purity of the foundational reagent, NBD-Cl, which is critical for researchers, scientists, and drug development professionals.

Introduction: The Role of NBD-Cl in Analytical Chemistry

4-Chloro-7-nitrobenzofurazan (NBD-Cl), also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is a highly sensitive reagent indispensable in bioanalytical chemistry.[2] It is intrinsically non-fluorescent but undergoes a nucleophilic aromatic substitution reaction with primary and secondary amines to yield intensely fluorescent and colored derivatives.[3][4] This property makes NBD-Cl an exceptional derivatizing agent for enhancing the detection of amino acids, low-molecular-weight amines, and pharmaceuticals containing amine moieties in complex matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or UV-Vis detection.[5]

The reliability of quantitative analysis hinges on the purity of the derivatizing agent. Impurities in the NBD-Cl reagent can lead to extraneous peaks in the chromatogram, interfere with the derivatization reaction, and ultimately compromise the accuracy and reproducibility of the analytical method. This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of NBD-Cl, ensuring its fitness for demanding HPLC applications.

PART 1: Synthesis and Purification of NBD-Cl

The synthesis of NBD-Cl is typically achieved through the nitration of a benzofurazan precursor.[6] The core principle involves introducing a strongly electron-withdrawing nitro group onto the benzofurazan ring, which activates the chlorine atom for subsequent nucleophilic substitution by amines during the derivatization process.

Causality in Experimental Design

The choice of a nitrating agent (e.g., a mixture of nitric and sulfuric acids) and controlled reaction conditions (temperature, time) is critical. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. Temperature control is paramount to prevent over-nitration or degradation of the starting material, which would complicate purification and reduce the yield of the desired product.

Purification via recrystallization is selected based on the differential solubility of NBD-Cl and its impurities in a given solvent system at varying temperatures. A suitable solvent will dissolve the compound and impurities at an elevated temperature and allow the desired NBD-Cl to crystallize out upon cooling, leaving the impurities in the solution. Chloroform is often a suitable solvent for this purpose.[7]

Diagram: NBD-Cl Synthesis and Purification Workflow

Sources

- 1. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling) | C9H7ClN4O4 | CID 23146122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 3. NBD-Cl - CAS-Number 10199-89-0 - Order from Chemodex [chemodex.com]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-クロロ-7-ニトロベンゾフラザン 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl)

CAS Number: 140164-85-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-COCl. With the CAS number 140164-85-8, NBD-COCl is a specialized fluorescent labeling reagent pivotal in analytical chemistry and biomedical research.[1][2] Its utility is primarily centered on the derivatization of primary and secondary amines, as well as alcohols, to facilitate their detection and quantification via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3] This guide will delve into the fundamental principles of its reactivity, provide detailed experimental protocols for its application, and discuss its physicochemical characteristics and safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize NBD-COCl in their laboratory workflows.

Chemical Identity and Physicochemical Properties

NBD-COCl is a benzoxadiazole derivative characterized by a nitro group, which acts as a strong electron-withdrawing group, and a reactive chloroformylmethyl-N-methylamino moiety.[1] This unique structure imparts the compound with its valuable fluorogenic properties.

| Property | Value | Source(s) |

| CAS Number | 140164-85-8 | [1][4][5] |

| IUPAC Name | 2-[methyl-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetyl chloride | [4] |

| Synonyms | NBD-COCl, 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole | [1][5] |

| Molecular Formula | C₉H₇ClN₄O₄ | [1][4] |

| Molecular Weight | 270.63 g/mol | [1][4] |

| Appearance | Pale yellow to brown powder | [1] |

| Purity | ≥ 92% (by titration) | [1] |

| Optical Rotation | [α]20/D = -11 to -15° (c=0.2 in Acetonitrile) | [1] |

| Storage Conditions | 2 - 8 °C, under inert gas | [1] |

Note on solubility: While specific solubility data is not widely published, NBD-COCl is utilized in solvents such as acetonitrile for derivatization reactions, indicating its solubility in polar aprotic solvents.[1]

Synthesis of NBD-COCl

The proposed synthesis involves a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of NBD-Cl with N-methylglycine (sarcosine) in the presence of a non-nucleophilic base. The amino group of sarcosine would displace the chlorine atom on the NBD ring.

-

Conversion to Acid Chloride: The resulting carboxylic acid would then be converted to the acyl chloride, NBD-COCl, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Postulated Synthetic Workflow

Caption: Postulated synthesis of NBD-COCl.

Reactivity and Mechanism of Action

The utility of NBD-COCl as a derivatizing agent stems from the high reactivity of the acyl chloride functional group and the fluorogenic nature of the NBD core. The electron-withdrawing nitro group makes the benzoxadiazole ring highly susceptible to nucleophilic attack.

The primary reaction mechanism involves the nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride by a primary or secondary amine, or an alcohol.

Reaction with Primary Amines

Sources

- 1. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. arkat-usa.org [arkat-usa.org]

- 4. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling) | C9H7ClN4O4 | CID 23146122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

understanding the reactivity of the acyl chloride group in NBD-COCl

An In-Depth Technical Guide to the Reactivity and Application of NBD-COCl for Fluorescent Labeling

Part 1: Foundational Principles of NBD-COCl Reactivity

Introduction to NBD-COCl: A Tool for High-Efficacy Fluorescent Labeling

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is a cornerstone in chemical biology and drug development, prized for its unique fluorogenic properties. While compounds like NBD-Cl and NBD-F are well-established reagents, 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-COCl, represents a distinct class of NBD-based labeling agents[1][2]. Its utility stems not from the NBD ring itself being the site of reaction, but from the highly reactive acyl chloride (–COCl) functional group it carries.

This guide provides a detailed examination of the chemical principles governing the reactivity of the acyl chloride group in NBD-COCl. We will dissect its reaction mechanism, explore the factors that modulate its reactivity, and present actionable protocols for its application, empowering researchers to leverage this potent tool for the fluorescent labeling of biomolecules.

The Acyl Chloride Functional Group: An Apex of Reactivity

To understand NBD-COCl, one must first appreciate the intrinsic reactivity of the acyl chloride group. Within the hierarchy of carboxylic acid derivatives, acyl chlorides are the most reactive, surpassing acid anhydrides, esters, and amides[3]. This heightened reactivity is a direct consequence of two primary electronic factors:

-

Inductive Effects: The carbonyl carbon in an acyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbonyl carbon exceptionally electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles[4][5].

-

Superior Leaving Group: The efficacy of a nucleophilic acyl substitution reaction is critically dependent on the stability of the leaving group. The chloride ion (Cl⁻) is an outstanding leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl)[3]. Its ability to stabilize the negative charge makes its departure from the tetrahedral intermediate energetically favorable.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of NBD-COCl are governed by the two-stage nucleophilic addition-elimination mechanism, which is characteristic of all acyl chlorides[6][7].

-

Addition Stage: A nucleophile (e.g., the lone pair of electrons on a nitrogen atom in an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate[6].

-

Elimination Stage: The tetrahedral intermediate is transient. It collapses by reforming the stable carbon-oxygen double bond. In this process, the most stable leaving group—the chloride ion—is expelled, completing the substitution[7][8].

This fundamental mechanism underpins the utility of NBD-COCl in covalently attaching the NBD fluorophore to a target molecule.

Caption: General mechanism of nucleophilic acyl substitution for NBD-COCl.

Part 2: NBD-COCl in Practice: Labeling Biomolecules

A Critical Distinction: NBD-COCl vs. NBD-Cl/NBD-F

A frequent point of confusion is the difference in reactivity between NBD-COCl and its more common cousins, NBD-Cl and NBD-F. This distinction is critical for experimental design.

-

NBD-COCl reacts via Nucleophilic Acyl Substitution at the carbonyl carbon, as detailed above.

-

NBD-Cl and NBD-F react via Nucleophilic Aromatic Substitution (SₙAr) , where the nucleophile attacks the electron-deficient carbon atom on the benzofurazan ring, displacing the halide[9][10].

This mechanistic difference means NBD-COCl is specifically designed to acylate nucleophiles, forming stable amide or ester bonds, whereas NBD-Cl/F form amine or ether linkages directly to the NBD ring.

Primary Application: Reaction with Amines

The most prevalent use of NBD-COCl is for the labeling of primary and secondary amines, found in proteins (N-terminus and lysine side chains), peptides, and small molecule drugs. The reaction is typically rapid and results in the formation of a highly stable and fluorescent N-substituted amide[11]. Due to the high reactivity of the acyl chloride, these reactions can often be performed under mild conditions. A non-nucleophilic organic base, such as pyridine or triethylamine, is commonly included to scavenge the HCl produced during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive[12][13].

Caption: NBD-COCl reacts with amines to form a stable, fluorescent amide.

Part 3: Experimental Design and Protocols

Protocol 1: Fluorescent Labeling of an Amine-Containing Compound

This protocol provides a general framework for labeling a peptide or small molecule containing a primary or secondary amine.

Self-Validating System: The success of the reaction is validated by a significant increase in fluorescence, as NBD-adducts are highly fluorescent whereas the parent NBD-COCl is not. This can be confirmed by TLC or HPLC-fluorescence detection.

Methodology:

-

Reagent Preparation:

-

Analyte Solution: Prepare a 1-10 mM stock solution of the amine-containing molecule in an appropriate aprotic solvent (e.g., anhydrous DMF or acetonitrile).

-

NBD-COCl Solution: Prepare a 10-20 mM stock solution of NBD-COCl in anhydrous acetonitrile immediately before use. Causality: NBD-COCl is moisture-sensitive and should be handled in anhydrous conditions to prevent hydrolysis[4].

-

Base Solution: Prepare a 100 mM solution of a non-nucleophilic base like triethylamine (TEA) or pyridine in anhydrous acetonitrile.

-

-

Reaction Procedure:

-

In a microcentrifuge tube protected from light, combine 100 µL of the analyte solution with 20 µL of the base solution.

-

Add 50 µL of the NBD-COCl solution to initiate the reaction (this provides an approximate 1.5-3x molar excess of the labeling reagent). Causality: A slight excess of NBD-COCl ensures complete derivatization of the analyte.

-

Vortex the mixture gently and incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC. Causality: The high reactivity of acyl chlorides typically allows for rapid reactions at ambient temperature[13].

-

-

Quenching and Analysis:

Protocol 2: Workflow for Cell Labeling and Fluorescence Microscopy Imaging

This workflow outlines the general steps for visualizing the uptake or localization of a molecule labeled with NBD.

Caption: Experimental workflow for fluorescence microscopy using an NBD-COCl labeled probe.

Methodology Outline:

-

Probe Preparation: Synthesize and purify the NBD-labeled molecule of interest using Protocol 1.

-

Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Labeling: Incubate the live cells with the NBD-labeled probe in culture medium for a predetermined time and concentration. Causality: Titration of probe concentration and incubation time is crucial to achieve sufficient signal without inducing cytotoxicity.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe from the medium[16].

-

Fixation (Optional): Cells can be fixed (e.g., with 4% paraformaldehyde) to preserve their structure, or imaged live.

-

Imaging: Visualize the cells using a confocal microscope equipped with appropriate filter sets for NBD fluorescence (e.g., excitation around 470-488 nm, emission around 520-550 nm)[17][18].

Part 4: Comparative Data and Handling

Quantitative Comparison of NBD Labeling Reagents

The choice of labeling reagent is a critical experimental decision. The following table summarizes the key differences between NBD-COCl and its halide counterparts.

| Feature | NBD-COCl | NBD-F | NBD-Cl |

| Reactive Group | Acyl Chloride (-COCl) | Aryl Fluoride (-F) | Aryl Chloride (-Cl) |

| Reaction Mechanism | Nucleophilic Acyl Substitution[6] | Nucleophilic Aromatic Substitution[9] | Nucleophilic Aromatic Substitution[9] |

| Relative Reactivity | Very High[3] | High (approx. 500x faster than NBD-Cl)[19][20] | Moderate[19][20] |

| Primary Nucleophiles | Amines, Alcohols, Thiols[13] | Amines, Thiols[21][22] | Amines, Thiols[21][22] |

| Reaction Byproduct | HCl[6] | HF | HCl |

| Key Advantage | Extreme reactivity for rapid or difficult acylations. | High reactivity, good stability. | Cost-effective, widely used benchmark. |

Safe Handling and Storage

The high reactivity of NBD-COCl necessitates careful handling to preserve its integrity.

-

Moisture Sensitivity: Acyl chlorides react vigorously with water (hydrolysis) to form the corresponding carboxylic acid, rendering the reagent inactive[12]. Always handle NBD-COCl in a dry environment (e.g., glove box) and use anhydrous solvents.

-

Storage: Store NBD-COCl tightly sealed, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at the recommended temperature (typically ≤4°C)[23].

-

Safety: Low molecular weight acyl chlorides can be lachrymators and corrosive. Always handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood[1][12].

References

-

FluoProbes®. NBD-Cl / NBD-F. Interchim. Available from: [Link]

-

Faletrov Y.V., Dudk T.V. (2019). REACTIONS OF NBD-CHLORIDE WITH VARIOUS NUCLEOPHILES AND POTENTIAL BIOCHEMICAL PROPERTIES OF THE PRODUCTS. The 2-nd International Electronic Conference on Medicinal Chemistry. Available from: [Link]

-

Gong H, et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 13-5. Available from: [Link]

-

Raissi, H., et al. (2022). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. ResearchGate. Available from: [Link]

-

Elbashir, A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Recent Patents on Chemical Engineering. Available from: [Link]

-

Wang, R., et al. (2019). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. RSC Advances, 9(49), 28581-28601. Available from: [Link]

-

Jürss, R., Prinz, H., & Maelicke, A. (1983). Synthesis and properties of NBD-n-acylcholines, fluorescent analogs of acetylcholine. Journal of Biological Chemistry, 258(24), 15176-15181. Available from: [Link]

-

Darwish, I. A., et al. (2005). Proposed mechanism for the reaction with NBD-Cl. ResearchGate. Available from: [Link]

-

Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4705. Available from: [Link]

-

Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

-

Haggag, R. S., et al. (2017). Graph of absorbance versus time for Ac-NBD-Cl reaction. ResearchGate. Available from: [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

-

Wikipedia. Acyl chloride. Available from: [Link]

-

LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides. Available from: [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

-

Al-Majed, A. A., et al. (2018). Reaction of NBD-Cl with primary amines. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2020). De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. Available from: [Link]

-

Waligorska, I., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8303. Available from: [Link]

-

PubChem. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling). Available from: [Link]

-

Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

-

Tsai, M. F., et al. (2008). Stable ATP binding mediated by a partial NBD dimer of the CFTR chloride channel. Journal of General Physiology, 131(5), 389-404. Available from: [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

-

Zhang, Y., et al. (2004). Fluorescence microscopy after incubation of cells with NBD-cholesterol. ResearchGate. Available from: [Link]

-

A-Level Chemistry. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available from: [Link]

-

Vargova, D., et al. (2021). Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients. International Journal of Molecular Sciences, 22(22), 12224. Available from: [Link]

-

Amante, E., et al. (2022). Fluorescence microscopy after incubation of cells with NBD-cholesterol. ResearchGate. Available from: [Link]

-

Clark, J. (2013). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Available from: [Link]

Sources

- 1. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling) | C9H7ClN4O4 | CID 23146122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 14. biotium.com [biotium.com]

- 15. biotium.com [biotium.com]

- 16. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 21. interchim.fr [interchim.fr]

- 22. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NBD-Cl - CAS-Number 10199-89-0 - Order from Chemodex [chemodex.com]

literature review of NBD-COCl applications in biochemistry

An In-depth Technical Guide to Biochemical Applications of NBD-COCl and the Broader NBD Fluorophore Family

Executive Summary

Nitrobenzoxadiazole (NBD) derivatives represent a cornerstone class of fluorogenic reagents essential for biochemical analysis. While 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and its fluoro-analogue (NBD-F) are widely utilized, the acyl chloride derivative, 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl), offers a distinct reactivity profile for specialized applications. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the NBD chemical scaffold, focusing on the unique mechanistic attributes of NBD-COCl. We will dissect its reactivity, compare it with other NBD reagents, provide field-proven experimental protocols, and discuss its core applications in High-Performance Liquid Chromatography (HPLC) and the labeling of biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the NBD fluorophore with a clear understanding of the causality behind experimental design and data interpretation.

The Nitrobenzoxadiazole (NBD) Scaffold: A Fluorogenic Workhorse

The NBD group is the foundation of a versatile class of labeling reagents. First developed by Ghosh and Whitehouse, its utility stems from a crucial characteristic: it is essentially non-fluorescent on its own but becomes highly fluorescent upon reacting with nucleophiles.[1][2] This "fluorogenic" property is invaluable as it minimizes background signal from unreacted probes, thereby enhancing detection sensitivity.

The core reaction involves a nucleophilic aromatic substitution where an electron-rich group from a biomolecule, such as a primary or secondary amine, displaces the leaving group (e.g., a chloride or fluoride atom) on the NBD ring.[3][4] The resulting NBD-adducts are stable and exhibit strong fluorescence, typically in the green region of the spectrum.[5][6]

A key feature of the NBD fluorophore is its environmental sensitivity. The fluorescence emission spectra of NBD-adducts are highly dependent on the polarity of the local environment; fluorescence intensity tends to decrease significantly in aqueous solutions compared to nonpolar environments.[7][8] This property can be exploited to probe conformational changes in proteins or the binding of a labeled molecule to a hydrophobic pocket.

NBD-COCl: Structure, Reactivity, and Mechanistic Distinction

While sharing the NBD fluorophore, NBD-COCl's reactivity is governed by its acyl chloride functional group, distinguishing it from the more common NBD-Cl and NBD-F.

Chemical Structure and the Locus of Reactivity

NBD-COCl possesses two key features:

-

The NBD Moiety : The source of the fluorescent signal upon conjugation.

-

The Acyl Chloride (-COCl) Group : A highly reactive electrophile that serves as the primary site of reaction with nucleophiles.

Unlike NBD-Cl, where the nucleophile directly attacks the chlorinated carbon on the benzoxadiazole ring, the reaction with NBD-COCl targets the carbonyl carbon of the acyl chloride.

The Nucleophilic Acyl Substitution Mechanism

The reaction of NBD-COCl with primary or secondary amines proceeds via a classic nucleophilic acyl substitution.[9][10] The process is fundamentally different from the aromatic substitution seen with NBD-Cl.

-

Nucleophilic Attack : The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Elimination : The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.

-

Deprotonation : A base (often an excess of the amine reactant or an added non-nucleophilic base like triethylamine) removes a proton from the nitrogen, yielding a stable, neutral amide bond.[9][10]

This reaction is exceptionally efficient and forms a robust amide linkage between the NBD probe and the target biomolecule.

Comparative Analysis: NBD-COCl vs. NBD-Cl and NBD-F

The choice of NBD reagent is a critical experimental decision. Understanding the differences in their reactivity is key to designing a successful labeling strategy. NBD-F is notably more reactive than NBD-Cl, with reaction times being significantly shorter.[8][11]

| Feature | NBD-COCl | NBD-Cl | NBD-F |

| Reactive Group | Acyl Chloride (-COCl) | Aryl Chloride (-Cl) | Aryl Fluoride (-F) |

| Primary Target | Primary & Secondary Amines | Primary & Secondary Amines, Thiols | Primary & Secondary Amines, Thiols |

| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Bond Formed | Amide (-CO-NH-) | Amine (-NH-) | Amine (-NH-) |

| Relative Reactivity | Very High | Moderate | High (>> NBD-Cl)[8] |

| Optimal pH | Neutral to slightly basic (7-8.5) | Basic (9-11)[4] | Basic (8-11) |

| Key Advantage | Forms highly stable amide bond. | Cost-effective, well-characterized. | High reactivity, faster labeling. |

Core Applications in Biochemical Analysis

NBD-COCl is primarily used as a derivatizing agent for HPLC, leveraging its high reactivity to tag molecules for sensitive fluorescence detection.[12][13]

Derivatization for HPLC Analysis

The main application of NBD-COCl is the pre-column derivatization of small molecules containing primary and secondary amine groups, such as amino acids, biogenic amines, and pharmaceuticals.[13] The resulting NBD-amide derivatives are highly fluorescent, allowing for quantification at very low concentrations using an HPLC system equipped with a fluorescence detector (HPLC-FLD).[14] This method offers superior sensitivity compared to standard UV detection.

Labeling of Peptides and Proteins

The principles of small molecule derivatization can be extended to larger biomolecules. NBD-COCl can covalently label proteins, primarily at the ε-amino groups of lysine residues and the α-amino group of the N-terminus.[15] Due to the high reactivity of acyl chlorides, these reactions can often proceed under milder pH conditions (pH 7-8.5) compared to NBD-Cl, which can be advantageous for proteins that are sensitive to high pH.[16][17]

Considerations for Thiol Labeling

The NBD scaffold itself can react with thiols (e.g., cysteine residues).[5][7][8] While NBD-Cl is well-documented to react with thiols to form fluorescent adducts, the resulting S-substituted products are generally less fluorescent and less stable than the N-substituted amine adducts.[7] For NBD-COCl, the acyl chloride group will react preferentially and much more rapidly with amines. However, potential side-reactivity with highly accessible and reactive thiols should be considered, especially at a more basic pH where the thiolate anion (S⁻) is more prevalent.

Field-Proven Insights: Experimental Protocols and Causality

A successful labeling experiment depends on the careful control of reaction parameters. The "why" behind these choices is as important as the "how."

The Causality of Key Reaction Parameters

-

pH Control : This is the most critical parameter. For NBD-COCl to react with an amine, the amine must be in its deprotonated, nucleophilic state (-NH₂). However, acyl chlorides are susceptible to hydrolysis by hydroxide ions (OH⁻) at high pH. Therefore, a compromise is required. A pH range of 7.5-8.5 is often optimal, maintaining sufficient amine nucleophilicity while minimizing the rate of competing hydrolysis of the reagent.[17]

-

Solvent Choice : Acyl chlorides are highly sensitive to water. Reactions should be conducted in high-quality, anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing the stock solution.[16] The final reaction buffer for the biomolecule will be aqueous, which necessitates adding the NBD-COCl stock in a small volume to minimize immediate hydrolysis and using a sufficient molar excess to drive the reaction.

-

Reagent Concentration : Due to the competing hydrolysis reaction in aqueous buffers, a molar excess of NBD-COCl (typically 10-20 fold) is used to ensure efficient labeling of the target biomolecule.[15] The optimal ratio must be determined empirically for each specific protein or analyte.

-

Temperature and Time : The reaction is typically fast and can be carried out at room temperature for 1-2 hours.[15] Lowering the temperature (e.g., 4°C) can be used to slow down the reaction and potentially gain more control, especially for sensitive proteins.[17]

Protocol: Pre-Column Derivatization of Amino Acids with NBD-COCl for HPLC-FLD

This protocol provides a validated workflow for the quantitative analysis of amino acids.

Methodology:

-

Reagent Preparation :

-

Buffer : Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.0.

-

NBD-COCl Stock : Immediately before use, dissolve NBD-COCl in anhydrous DMF to a concentration of 10 mg/mL.[16]

-

-

Derivatization Reaction :

-

To 100 µL of the sample or standard solution in the borate buffer, add 100 µL of the NBD-COCl stock solution.

-

Vortex briefly and incubate the mixture in a heating block at 60°C for 30-60 minutes, protected from light.

-

-

Reaction Termination :

-

Cool the reaction vial to room temperature.

-

Add 50 µL of 0.1 M HCl to quench the reaction by rapidly hydrolyzing any remaining NBD-COCl.

-

-

Analysis :

-

The sample is now ready for injection into the HPLC system.

-

Use a C18 reverse-phase column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).

-

Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 540 nm.[6]

-

Spectral Properties and Data Interpretation

The photophysical properties of NBD adducts are crucial for their detection. The exact excitation and emission maxima can vary slightly depending on the local environment and the nature of the labeled molecule.

| NBD Adduct Type | Excitation (λex) Approx. (nm) | Emission (λem) Approx. (nm) | Solvent / Conditions |

| NBD-primary amine | 465 - 467 | 535 - 539 | Methanol, DMSO[6][7] |

| NBD-secondary amine | 485 | 540 | Methanol[6] |

| NBD-amine (aqueous) | 464 | 512 | Aqueous Solution[7][8] |

| NBD-thiol | ~470 | ~546 | Acetonitrile-HEPES buffer[18] |

Self-Validating System : The success of a labeling reaction can be initially validated spectrophotometrically. A successful conjugation of NBD-COCl to a protein will show a characteristic absorbance peak around 470-480 nm, corresponding to the NBD moiety, which is absent in the unlabeled protein.[19]

Conclusion

NBD-COCl serves as a valuable, albeit specialized, member of the NBD family of fluorescent probes. Its high reactivity, driven by the acyl chloride group, allows for the rapid and efficient formation of stable amide bonds with primary and secondary amines under relatively mild pH conditions. While its primary application is in pre-column derivatization for sensitive HPLC-FLD analysis, it also holds utility for labeling peptides and proteins. For the discerning researcher, understanding the mechanistic differences between NBD-COCl and its more common NBD-Cl/F counterparts is paramount. This knowledge enables the rational selection of the optimal reagent and reaction conditions, ensuring the generation of robust, reproducible, and high-quality data in biochemical and pharmaceutical research.

References

-

Elbashir, A. A., Suliman, F. E. O., & Aboul-Enein, H. Y. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Gazi University Journal of Science, 24(4), 679-697. [Link]

-

Niu, L., Chen, Y., Zhang, H., Chen, L., Yang, Q., & Li, H. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(14), 3623-3627. [Link]

-

Application of NBD-F for the determination of amines, amino acids and... (n.d.). ResearchGate. [Link]

-

Hu, X. L., Huai, C. L., & Yi, L. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Organic & Biomolecular Chemistry, 18(30), 5779-5794. [Link]

-

Elbashir, A. A., Suliman, F. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. [Link]

-

Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. (n.d.). ResearchGate. [Link]

-

Plaza, P., et al. (2021). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 26(11), 3234. [Link]

-

Wang, H., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 13-5. [Link]

-

New NBD-based fluorescent probes for biological thiols. (2025). ResearchGate. [Link]

-

NBD-Cl, NBD-F. (n.d.). FluoProbes - Interchim. [Link]

-

NBD-COCl. (n.d.). PubChem. [Link]

-

Reaction of NBD-Cl with primary amines. (n.d.). ResearchGate. [Link]

-

Mironova, E. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 7-13. [Link]

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. Biochemical Journal, 108(1), 155-156. [Link]

-

Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. PubMed. [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]